ym-244769

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YM-244769 是一种有效的钠钙交换器 (NCX) 选择性抑制剂。 它以优先抑制 NCX3 亚型和抑制单向外向 NCX 电流的能力而闻名,这是钙进入模式 。 该化合物在保护免受缺氧/复氧诱导的神经元细胞损伤方面显示出巨大潜力 。

准备方法

合成路线和反应条件

烟酰胺核心形成: 合成从烟酰胺核心结构的制备开始。

引入苯氧基: 苯氧基通过亲核取代反应引入。

连接氟苄基: 氟苄基通过醚化反应连接。

最终偶联: 最后一步涉及将氨基苄基与烟酰胺核心偶联.

工业生产方法

YM-244769 的工业生产遵循类似的合成路线,但经过优化以进行大规模生产。 这涉及使用高产率反应、高效纯化技术和严格的质量控制措施以确保最终产品的纯度和一致性 。

化学反应分析

反应类型

YM-244769 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成各种氧化产物。

还原: 还原反应可以被执行以修饰化合物中存在的官能团。

常用试剂和条件

氧化: 可以使用诸如高锰酸钾或过氧化氢之类的常见氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生各种氧化的衍生物,而取代反应可以产生一系列取代的类似物 。

科学研究应用

Cardiovascular Applications

Research indicates that YM-244769 has potential therapeutic benefits in cardiovascular conditions, particularly those associated with ischemia-reperfusion injury. It has been reported to prevent ventricular tachycardia and fibrillation in animal models . The compound's ability to inhibit Ca2+ influx during cardiac stress could provide protective effects against arrhythmias.

Table 1: Effects of this compound on Cardiac Myocytes

| Study Reference | Cell Type | Effect Observed | IC50 (μM) |

|---|---|---|---|

| Guinea Pig Ventricular Myocytes | Suppression of NCX current | 0.1 | |

| Rat Heart Models | Prevention of ventricular arrhythmias | N/A |

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, particularly against hypoxia/reoxygenation-induced neuronal damage. In studies involving SH-SY5Y neuroblastoma cells, it effectively reduced cell death associated with oxidative stress by preferentially inhibiting NCX3 . This suggests its potential as a treatment for neurodegenerative diseases where calcium overload contributes to cell death.

Table 2: Neuroprotective Efficacy of this compound

| Study Reference | Cell Type | Injury Model | Protective Effect |

|---|---|---|---|

| SH-SY5Y Cells | Hypoxia/Reoxygenation | Significant reduction in cell death | |

| LLC-PK1 Cells | Renal Ischemia | Moderate protection |

Pharmacological Studies

Pharmacological investigations have highlighted the selective inhibition profile of this compound, showing that it is more effective at inhibiting Ca2+ uptake via NCX3 compared to NCX1 or NCX2, with an IC50 value as low as 18 nM for NCX3 . This selectivity is crucial for developing targeted therapies with minimized off-target effects.

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the efficacy of this compound in different experimental setups:

- Study on Cardiac Myocytes : A study using guinea pig cardiac myocytes revealed that this compound effectively inhibited the Na+/Ca2+ exchange current, demonstrating its potential utility in managing cardiac conditions related to calcium dysregulation .

- Neuroprotection in Cell Cultures : In a comparative study between neuronal SH-SY5Y cells and renal LLC-PK1 cells, this compound exhibited greater protective effects in neuronal cells, indicating its preferential action on NCX3 .

作用机制

YM-244769 通过选择性抑制钠钙交换器,特别是 NCX3 亚型来发挥其作用。这种抑制阻止了单向外向 NCX 电流,这是钙进入模式。 通过阻断这种电流,this compound 降低了细胞中的钙超载,从而保护它们免受缺氧/复氧诱导的损伤 。 This compound 的分子靶标是钠钙交换器,其作用涉及与交换器上的特定位点结合以抑制其功能 。

相似化合物的比较

与其他钠钙交换器抑制剂相比,YM-244769 在其对 NCX3 亚型的选择性方面是独一无二的。类似的化合物包括:

KB-R7943: 另一个钠钙交换器抑制剂,但对 NCX3 的选择性较低.

SEA0400: 一种有效的抑制剂,对不同的 NCX 亚型具有更广泛的作用范围.

生物活性

YM-244769 is a novel compound characterized primarily as a selective inhibitor of the Na+/Ca2+ exchanger (NCX), specifically targeting the reverse mode of NCX3. This compound has gained attention due to its neuroprotective properties and potential therapeutic applications in ischemic conditions.

Chemical Profile

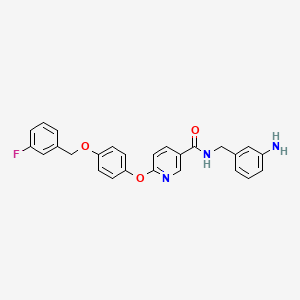

- Chemical Name : N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride

- CAS Number : 1780390-65-9

- Purity : ≥99%

This compound inhibits Na+-dependent 45Ca2+ uptake with varying potency across different NCX isoforms. The IC50 values are as follows:

- NCX3 : 18 nM

- NCX1 : 68 nM

- NCX2 : 96 nM

This selectivity for NCX3 over other Na+ and Ca2+ transporters positions this compound as a significant tool for studying calcium regulation in cells, particularly in neuronal contexts where NCX3 is predominantly expressed .

In vitro Studies

Research has demonstrated that this compound effectively protects against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells, which express both NCX1 and NCX3. The protective efficacy is greater than that observed in renal LLC-PK1 cells, which predominantly express NCX1 .

Table 1: Protective Efficacy of this compound in Different Cell Lines

| Cell Line | Expression of NCX Isoforms | Protective Efficacy (relative to control) |

|---|---|---|

| SH-SY5Y | NCX1, NCX3 | High |

| LLC-PK1 | NCX1 | Moderate |

The efficacy of this compound correlates well with its inhibitory potency on 45Ca2+ uptake, suggesting that its neuroprotective effects are closely linked to its ability to inhibit calcium influx via NCX3 .

Case Studies and Research Findings

- Iwamoto and Kita (2006) : This study highlighted the preferential inhibition of NCX3 by this compound and demonstrated its potential as a neuroprotective agent against ischemic conditions. The authors reported significant reductions in neuronal damage when cells were treated with this compound prior to hypoxic conditions .

- Kuramochi et al. (2005) : This research indicated that derivatives of this compound are orally bioavailable and can prevent ischemia/reperfusion-induced ventricular tachycardia and fibrillation in animal models, further establishing its therapeutic potential in cardiovascular diseases .

- Electrophysiological Studies : Using whole-cell voltage-clamp techniques, researchers found that this compound inhibited the inward current associated with Ca2+ entry through NCX more potently than it affected Ca2+ efflux, indicating its specific action on the exchanger's reverse mode .

属性

分子式 |

C26H22FN3O3 |

|---|---|

分子量 |

443.5 g/mol |

IUPAC 名称 |

N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31) |

InChI 键 |

JZMLHJRKSJXARY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |

规范 SMILES |

C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |

同义词 |

N-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide YM 244769 YM-244769 YM244769 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。